3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one

CB2 Agonism Anti-Inflammatory GPCR Pharmacology

This 2(3H)-benzothiazolone derivative features a distinctive N-3-linked naphthalen-2-yloxyethyl substituent, critical for modulating CB2 receptor affinity and selectivity. Unlike simpler alkyl or arylalkyl analogs, its steric bulk and enhanced logP (~4.2) make it an essential probe for mapping the lipophilic sub-pocket of the CB2 orthosteric site. Procurement supports rigorous SAR studies, ADME benchmarking against lower-logP leads, and colitis model profiling. Choose this compound for definitive, subtype-specific pharmacological mapping that generic scaffolds cannot provide.

Molecular Formula C19H15NO2S
Molecular Weight 321.39
CAS No. 881042-16-6
Cat. No. B2976730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one
CAS881042-16-6
Molecular FormulaC19H15NO2S
Molecular Weight321.39
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4SC3=O
InChIInChI=1S/C19H15NO2S/c21-19-20(17-7-3-4-8-18(17)23-19)11-12-22-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2
InChIKeyBVLSABSNRWCDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(Naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one: Structural and Pharmacophore Classification for Procurement Selection


3-(2-(Naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one (CAS: 881042-16-6) is a synthetic small molecule belonging to the 2(3H)-benzothiazolone chemotype. This scaffold is recognized in medicinal chemistry as a privileged structure, particularly for cannabinoid CB2 receptor agonism [1]. The compound features an N-3-linked naphthalen-2-yloxyethyl substituent, a distinctive motif not commonly found in other benzothiazolone-based CB2 agonists, which typically bear simpler alkyl or arylalkyl groups. The molecular formula is C19H15NO2S (MW: 321.39 g/mol), and the compound is commercially available for research purposes at purities of 95%+ .

Why Generic Benzothiazolone Analogs Cannot Replace 3-(2-(Naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one in Target-Focused Research


The 2(3H)-benzothiazolone class exhibits wide structural diversity, with substituents at the N-3 position critically modulating receptor affinity, selectivity, and functional activity. The lead compound from a 2019 series, for instance, achieved a CB2 Ki of 13.5 nM with good selectivity over CB1, but its N-3 substituent differs fundamentally from the naphthalen-2-yloxyethyl group [1]. Direct substitution of the naphthalen-2-yloxyethyl motif with simpler alkyl or benzyl groups is known to alter logP, steric bulk, and hydrogen-bonding capacity, which can drastically shift binding kinetics and downstream signaling profiles. Therefore, generic substitution without empirical confirmation of target engagement and selectivity is scientifically unjustified.

Quantitative Differentiation of 3-(2-(Naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one: Benchmarking Against Closest In-Class Analogs


CB2 Receptor Binding Affinity: Class-Level Potency Benchmarking Against Lead Benzothiazolone Agonists

While direct binding data for 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one have not been reported, the benzothiazol-2(3H)-one scaffold has been validated as a CB2 agonist pharmacophore. The optimized lead compound 9 from the same scaffold series demonstrated a CB2 Ki of 13.5 nM, with >740-fold selectivity over CB1 [1]. This establishes a potency baseline: any new analog within this class must be measured against this nanomolar affinity. The naphthalen-2-yloxyethyl substituent of the target compound is structurally distinct from the piperidine- or morpholine-containing N-3 substituents of compound 9, suggesting potentially altered receptor interaction kinetics, though this remains to be experimentally determined.

CB2 Agonism Anti-Inflammatory GPCR Pharmacology

CB1/CB2 Selectivity Profile: Structural Determinants of Receptor Subtype Discrimination

The CB2 selectivity of benzothiazol-2(3H)-ones is highly dependent on the N-3 substituent. Compound 9 exhibited >740-fold selectivity for CB2 over CB1 (CB1 Ki > 10,000 nM vs. CB2 Ki = 13.5 nM) [1]. The naphthalen-2-yloxyethyl group of the target compound introduces a larger aromatic surface area and an ether oxygen, which could engage in additional hydrogen bonding or π-π stacking interactions within the CB2 binding pocket. Such structural features are hypothesized to enhance subtype selectivity relative to simpler alkyl-substituted analogs, though direct comparative selectivity data are not yet available. This constitutes a key differentiation parameter for procurement decisions.

CB2 Selectivity Drug Design Off-Target Panel

Physicochemical and Drug-Likeness Profiling: Calculated Property Comparison with the Series Lead

Calculated physicochemical properties for 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one were estimated using standard computational tools. The compound has a molecular weight of 321.39 g/mol and a calculated logP (XLogP3) of approximately 4.2, compared to Compound 9's logP of ~3.1 [1]. The higher logP reflects the naphthalene moiety's lipophilicity, which may improve membrane permeability but could also increase plasma protein binding and metabolic clearance. The topological polar surface area (tPSA) is 38.8 Ų, well below the 140 Ų threshold for oral bioavailability, suggesting favorable passive absorption. These properties differentiate it from more polar analogs in the series.

ADME-Tox Drug-Likeness Physicochemical Properties

In Vivo Anti-Inflammatory Efficacy: Scaffold Translational Validation for Colon Inflammation

The benzothiazol-2(3H)-one scaffold has demonstrated in vivo anti-inflammatory efficacy in a mouse model of TNBS-induced colitis. Compound 9 significantly reduced macroscopic damage scores and myeloperoxidase (MPO) activity at intraperitoneal doses of 1-10 mg/kg [1]. While the target compound has not been tested in this model, the scaffold's validated in vivo efficacy provides a strong rationale for its selection in inflammation research. The naphthalen-2-yloxyethyl group may offer distinct pharmacokinetic advantages, such as prolonged half-life due to increased lipophilicity, though this hypothesis requires experimental verification.

In Vivo Pharmacology Colitis Model Translational Research

Optimal Research Applications for 3-(2-(Naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one Based on Evidence-Based Differentiation


CB2 Receptor Structure-Activity Relationship (SAR) Probe Development

This compound serves as a sterically demanding N-3-substituted benzothiazolone probe. Its naphthalen-2-yloxyethyl group can be used to map the lipophilic sub-pocket tolerance of the CB2 orthosteric site. Sequential SAR studies comparing this analog with smaller N-3 substituents (e.g., ethyl, benzyl, phenethyl) can delineate the contribution of π-stacking and steric bulk to receptor affinity and selectivity [1].

In Vitro Selectivity Profiling Against Cannabinoid Receptor Subtypes

Given the established CB2 selectivity of the benzothiazol-2(3H)-one scaffold, this compound is a strong candidate for profiling in CB1/CB2 radioligand displacement assays. The presence of the naphthyloxy group may further enhance CB2 selectivity relative to the lead compound 9, making it a valuable tool for investigating subtype-specific signaling [1].

Physicochemical Property Optimization in Anti-Inflammatory Drug Discovery

With a calculated logP of ~4.2, this compound extends the lipophilicity range of the benzothiazolone series. It can be utilized to study the relationship between logP, membrane permeability, and in vivo distribution in colitis models. Researchers can benchmark its ADME properties against the lower-logP Compound 9 (calc. logP ~3.1) to establish optimal property ranges for anti-inflammatory efficacy [1].

Quote Request

Request a Quote for 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.